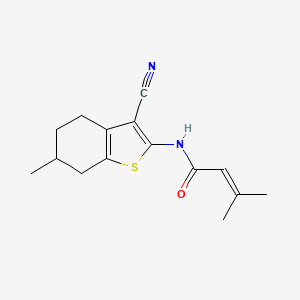![molecular formula C15H21NO2S B4928359 4-[(4-butoxyphenyl)carbonothioyl]morpholine](/img/structure/B4928359.png)
4-[(4-butoxyphenyl)carbonothioyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-butoxyphenyl)carbonothioyl]morpholine (BPCTM) is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. It is a heterocyclic organic compound that belongs to the morpholine family. BPCTM is a yellowish powder that is soluble in organic solvents and water.
Wirkmechanismus
The mechanism of action of 4-[(4-butoxyphenyl)carbonothioyl]morpholine is not fully understood. However, studies have shown that 4-[(4-butoxyphenyl)carbonothioyl]morpholine may inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. 4-[(4-butoxyphenyl)carbonothioyl]morpholine may also interact with cellular membranes, leading to changes in membrane fluidity and permeability.
Biochemical and Physiological Effects:
4-[(4-butoxyphenyl)carbonothioyl]morpholine has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-[(4-butoxyphenyl)carbonothioyl]morpholine can inhibit the growth of cancer cells and the replication of certain viruses. 4-[(4-butoxyphenyl)carbonothioyl]morpholine has also been shown to exhibit antibacterial and antifungal activities. In animal studies, 4-[(4-butoxyphenyl)carbonothioyl]morpholine has been shown to have neuroprotective effects and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(4-butoxyphenyl)carbonothioyl]morpholine has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits a wide range of biological activities. However, 4-[(4-butoxyphenyl)carbonothioyl]morpholine also has some limitations. It is relatively unstable and may decompose over time, leading to changes in its biological activity. 4-[(4-butoxyphenyl)carbonothioyl]morpholine may also exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-[(4-butoxyphenyl)carbonothioyl]morpholine. One direction is the development of 4-[(4-butoxyphenyl)carbonothioyl]morpholine-based drugs for the treatment of cancer, viral infections, and neurodegenerative diseases. Another direction is the study of 4-[(4-butoxyphenyl)carbonothioyl]morpholine as a potential herbicide and fungicide for agricultural applications. Additionally, the study of 4-[(4-butoxyphenyl)carbonothioyl]morpholine as a self-assembled monolayer on various surfaces could lead to new materials with unique properties. Further studies are needed to fully understand the mechanism of action and the potential applications of 4-[(4-butoxyphenyl)carbonothioyl]morpholine.
Synthesemethoden
4-[(4-butoxyphenyl)carbonothioyl]morpholine can be synthesized through various methods, including the reaction of morpholine with carbon disulfide and 4-butoxyphenyl isothiocyanate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The product is then purified through recrystallization or column chromatography. Other methods include the reaction of morpholine with thiophosgene and 4-butoxyaniline or the reaction of morpholine with carbon disulfide and 4-butoxyaniline.
Wissenschaftliche Forschungsanwendungen
4-[(4-butoxyphenyl)carbonothioyl]morpholine has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 4-[(4-butoxyphenyl)carbonothioyl]morpholine has been shown to exhibit antitumor, antiviral, and antimicrobial activities. In agriculture, 4-[(4-butoxyphenyl)carbonothioyl]morpholine has been studied for its potential use as a herbicide and fungicide. In material science, 4-[(4-butoxyphenyl)carbonothioyl]morpholine has been studied for its ability to form self-assembled monolayers on various surfaces.
Eigenschaften
IUPAC Name |
(4-butoxyphenyl)-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S/c1-2-3-10-18-14-6-4-13(5-7-14)15(19)16-8-11-17-12-9-16/h4-7H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDKZAVUMCSNMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Butoxyphenyl)(morpholin-4-yl)methanethione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4928285.png)
![2-({[(2-methoxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4928292.png)
![2-bromo-4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4928295.png)

![N,N,N'-trimethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B4928305.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4928306.png)
![9-[4-(benzyloxy)-3-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4928313.png)
![5-imino-6-[3-methoxy-4-(2-phenoxyethoxy)benzylidene]-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4928318.png)

![4-[12-(4-methylphenyl)dodecanoyl]morpholine](/img/structure/B4928323.png)
![1-{4-[4-(4-methoxy-2,5-dimethylbenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4928326.png)
![4-(5-{2-cyano-3-[(2-methoxyethyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B4928344.png)
![1-[4-(isopropylthio)butoxy]naphthalene](/img/structure/B4928345.png)
![N-(2-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-1,2,3,4-tetrahydro-7-isoquinolinyl)isonicotinamide](/img/structure/B4928349.png)